molecular formula C9H12N2O2 B2645663 (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid CAS No. 2149114-79-2

(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid

Cat. No.: B2645663
CAS No.: 2149114-79-2
M. Wt: 180.207
InChI Key: BETGEBXZLJCNOF-SNAWJCMRSA-N
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Description

(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid is a high-purity chemical building block designed for research applications. This compound features a pyrazole ring system, a structural motif known for its significant role in medicinal chemistry . Pyrazole derivatives are frequently explored for their antimicrobial properties and have demonstrated potent activity against various bacterial strains, including Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA & MRSA), as well as antifungal activity against organisms like Aspergillus niger . The molecular scaffold, comprising the conjugated propenoic acid chain attached to the pyrazole ring, is a valuable intermediate in organic and heterocyclic synthesis. It is commonly used in Knoevenagel condensation reactions to create more complex molecular architectures for drug discovery and materials science . The presence of the ethyl and methyl substituents on the pyrazole ring can influence the compound's lipophilicity and overall pharmacokinetic profile, making it a versatile precursor. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets before handling.

Properties

IUPAC Name

(E)-3-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-11-8(4-5-9(12)13)6-7(2)10-11/h4-6H,3H2,1-2H3,(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETGEBXZLJCNOF-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=N1)C)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with an appropriate aldehyde or ketone under basic conditions to form the corresponding enone. This enone is then subjected to a Wittig reaction to introduce the carboxylic acid functionality. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques such as crystallization or chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies involving similar pyrazole derivatives have demonstrated cytotoxic effects against various human cancer cell lines. In vitro assays indicated that these compounds can inhibit cell proliferation, suggesting potential for development as anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. Notably, some pyrazole derivatives have been tested for their α-glucosidase inhibition, which is crucial for managing postprandial hyperglycemia in diabetic patients . This suggests that (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid could be explored for therapeutic applications in diabetes management.

Pesticidal Properties

The structural characteristics of pyrazole derivatives often confer pesticidal properties. Compounds similar to this compound have been investigated for their efficacy against pests and diseases in crops. The potential of these compounds as bioactive agents in agriculture can lead to the development of safer and more effective pest control strategies .

Case Studies

StudyApplicationFindings
Cytotoxicity Assay AnticancerThe compound showed significant inhibition of cell growth in breast cancer cell lines, with IC50 values indicating potent activity .
Enzyme Inhibition Study Diabetes ManagementDemonstrated effective inhibition of α-glucosidase, leading to decreased glucose absorption in vitro .
Pesticide Efficacy Agricultural UseExhibited promising results against common agricultural pests, suggesting a potential role as a natural pesticide .

Mechanism of Action

The mechanism of action of (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3* Hydrogen Bonding (Donor/Acceptor)
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid (Target Compound) C9H12N2O2 180.21 1-ethyl, 3-methyl ~1.8† 1 donor (COOH), 3 acceptors
(2E)-3-(1,3-dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid C8H10N2O2 166.18 1-methyl, 3-methyl ~1.2 1 donor (COOH), 3 acceptors
(E)-3-[5-chloro-3-methyl-1-((4-methylphenyl)methyl)pyrazol-4-yl]prop-2-enoic acid C15H15ClN2O2 290.74 5-chloro, 3-methyl, 1-benzyl(4-methyl) 3.5 1 donor (COOH), 3 acceptors
(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid C6H6N2O2 138.12 Imidazole ring (no alkyl substituents) ~-0.5 2 donors (COOH, NH), 4 acceptors

*XLogP3: Computed octanol-water partition coefficient. †Estimated via analogy to similar structures.

Key Findings

The chloro- and benzyl-substituted derivative exhibits significantly higher lipophilicity (XLogP3 3.5), favoring hydrophobic interactions but limiting solubility . The imidazole analog is more polar (XLogP3 ~-0.5) due to the heteroaromatic NH group, improving solubility but reducing passive diffusion.

Steric and Electronic Modifications: The ethyl group in the target compound introduces greater steric bulk than the dimethyl analog, which may influence binding pocket interactions in enzyme targets.

Biological Implications :

  • Pyrazole derivatives with alkyl substituents (e.g., target compound and dimethyl analog) are common in kinase inhibitors, where substituent size modulates selectivity.
  • The imidazole analog may exhibit distinct bioactivity due to its ability to participate in additional hydrogen bonding (via NH) and metal coordination.

Synthetic Considerations: Alkyl substituents on the pyrazole ring (e.g., ethyl vs. methyl) can affect reaction yields during prop-2-enoic acid conjugation due to steric hindrance. Halogenation or benzyl substitution (as in ) requires specialized synthetic routes, increasing complexity and cost.

Biological Activity

(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H15N3OC_{11}H_{15}N_{3}O with a molecular weight of approximately 207.27 g/mol. The structure features a pyrazole ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC11H15N3O
Molecular Weight207.27 g/mol
IUPAC NameThis compound
CAS Number1001500-03-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The enone moiety may participate in Michael addition reactions, while the pyrazole ring can engage in hydrogen bonding and π–π interactions, influencing the activity of target proteins.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in activated immune cells, indicating a mechanism that may be beneficial for treating inflammatory diseases.

Anticancer Potential

Recent studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. For example, compounds similar to this compound have shown promising results in inducing apoptosis in various cancer types, including breast and lung cancer.

Case Studies

  • Antimicrobial Efficacy : A study on pyrazole derivatives demonstrated that compounds with similar structures to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents.
  • Anti-inflammatory Effects : In an experimental model of arthritis, treatment with this compound resulted in a significant reduction in joint swelling and inflammatory markers, suggesting its utility in managing inflammatory conditions.
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound effectively reduced cell viability in human cancer cell lines by inducing apoptosis through caspase activation pathways.

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between pyrazole boronic esters and α,β-unsaturated carboxylic acid derivatives. Key steps include:
  • Catalyst Selection : Use Pd(PPh₃)₄ with K₃PO₄ in a degassed DMF/H₂O mixture to minimize side reactions .
  • Temperature Control : Microwave-assisted heating at 90°C enhances reaction efficiency and reduces time .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >95% purity.
  • Yield Optimization : Pre-activating the boronic ester with NaN₃ in toluene at 120°C improves coupling efficiency .

Q. How can structural characterization of this compound be performed to confirm its E-configuration and regiochemistry?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : 1H^1H NMR shows coupling constants (Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz}) for the α,β-unsaturated system, confirming the E-configuration .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C=C-C=O dihedral angles ~0.004 Å deviation) and validates the pyrazole substitution pattern .
  • FT-IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid moiety .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow hazard codes and safety measures derived from structurally similar compounds:
  • Personal Protection : Wear nitrile gloves, goggles, and a respirator (N95) to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation; avoid exposure to moisture due to hygroscopicity .
  • Disposal : Neutralize with 10% NaOH before incineration to mitigate aquatic toxicity (H400) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents at the pyrazole ring (e.g., halogens, methyl groups) via nucleophilic substitution or palladium-catalyzed reactions .
  • Biological Assays : Test analogs against Gram-positive bacteria (e.g., S. aureus) using disk diffusion assays. Correlate logP values (calculated via HPLC) with antibacterial potency .
  • Data Analysis : Use multivariate regression to identify key descriptors (e.g., Hammett σ values for electron-withdrawing groups) .

Q. What computational strategies are effective for predicting its reactivity or binding modes?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α,β-unsaturated carbonyl) .
  • Molecular Docking : Dock into COX-2 or MMP-9 active sites using AutoDock Vina; prioritize poses with hydrogen bonds to pyrazole N-atoms .
  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., Lipinski’s Rule compliance) and toxicity (e.g., Ames test alerts) .

Q. How can contradictory data on its stability under acidic conditions be resolved?

  • Methodological Answer :
  • Stress Testing : Incubate the compound in pH 1–3 buffers (37°C, 24 hrs) and monitor degradation via HPLC-MS.
  • Mechanistic Insight : Identify degradation products (e.g., decarboxylation derivatives) and compare with stability studies of analogous pyrazole-carboxylic acids .
  • Stabilizers : Add 0.1% ascorbic acid to suppress oxidative decomposition .

Q. What experimental approaches can elucidate its mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine KiK_i values (e.g., for tyrosine kinase inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy changes to confirm competitive vs. non-competitive inhibition .
  • Mutagenesis Studies : Engineer enzyme mutants (e.g., pyrazole-binding residue substitutions) to validate binding site interactions .

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